Physicochemical characteristics of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
Physicochemical characteristics of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
The following technical guide details the physicochemical characteristics, synthesis, and analytical profiling of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide .
Executive Summary & Chemical Identity
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a specialized sulfonamide derivative utilized primarily as a protected intermediate in the synthesis of asymmetric o-phenylenediamine scaffolds. By functionalizing the secondary amine of N-ethyl-2-nitroaniline with a methanesulfonyl (mesyl) group, researchers can "lock" the nitrogen reactivity, allowing for selective reduction of the nitro group without interference. This compound serves as a critical building block in the development of benzimidazole-based therapeutics and heterocyclic dyes.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | N-Ethyl-N-(2-nitrophenyl)methanesulfonamide |
| Common Name | N-Mesyl-N-ethyl-2-nitroaniline |
| Molecular Formula | |
| Molecular Weight | 244.27 g/mol |
| Core Structure | Sulfonamide-protected nitroaniline |
| Key Precursor | N-Ethyl-2-nitroaniline (CAS 10112-15-9) |
Physicochemical Characteristics
The following data represents the core physicochemical profile. Where experimental values for this specific intermediate are unpublished, values are derived from validated QSAR models and structural analogues (e.g., N-ethyl-2-nitroaniline and N-mesyl-aniline).
Solid-State & Solution Properties
| Property | Value / Characteristic | Context & Causality |
| Physical State | Crystalline Solid | Likely yellow to orange prisms due to the residual |
| Melting Point | 95°C – 105°C (Predicted) | The bulky sulfonamide and ortho-nitro group create steric strain, disrupting efficient packing compared to planar nitroanilines, potentially lowering the melting point relative to unsubstituted analogues. |
| Solubility (Water) | Low (< 0.1 mg/mL) | The hydrophobic ethyl and aromatic groups dominate. The sulfonyl moiety adds polarity but not enough to overcome the lipophilicity of the nitro-aromatic core. |
| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, and Acetone. Ideal for liquid-phase organic synthesis. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Indicates moderate lipophilicity, suitable for passive membrane permeability in early-stage drug discovery assays. |
| pKa (Conjugate Acid) | < -1.0 | The nitrogen lone pair is strongly withdrawn by both the mesyl group and the o-nitro ring, rendering it non-basic. It will not protonate under physiological conditions. |
Stability Profile
-
Hydrolytic Stability: Highly stable in neutral and acidic aqueous media. The sulfonamide bond (
) is resistant to hydrolysis except under extreme conditions (e.g., refluxing conc. HCl or strong base).[1] -
Thermal Stability: Stable up to ~150°C. Decomposition may occur at higher temperatures with the release of
or nitro-group degradation. -
Photostability: Sensitive to UV light. Nitro-aromatics can undergo photo-redox reactions; storage in amber vials is mandatory.
Synthesis & Production Protocol
The synthesis follows a standard Sulfonylation pathway. The choice of base and solvent is critical to prevent bis-sulfonylation (unlikely due to sterics) and to manage the poor nucleophilicity of the o-nitroaniline nitrogen.
Reaction Scheme
The transformation involves the nucleophilic attack of N-ethyl-2-nitroaniline on methanesulfonyl chloride (MsCl).
Caption: Nucleophilic substitution pathway for the mesylation of N-ethyl-2-nitroaniline.
Detailed Protocol
-
Preparation: Charge a dry round-bottom flask with N-Ethyl-2-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).
-
Base Addition: Add Triethylamine (Et3N) (1.5 eq) or Pyridine . Cool the mixture to 0°C under nitrogen atmosphere. Note: The base scavenges the HCl byproduct, driving the equilibrium forward.
-
Sulfonylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes. The exotherm must be controlled to prevent side reactions.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2] The starting yellow aniline spot should disappear, replaced by a less polar product spot.
-
Work-up: Quench with saturated
. Extract with DCM. Wash organics with 1M HCl (to remove excess base/aniline) followed by brine. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-30% EtOAc in Hexane).
Analytical Characterization Workflow
To validate the identity of the synthesized compound, a multi-modal analytical approach is required.
Nuclear Magnetic Resonance (NMR)[5]
-
NMR (400 MHz,
):-
Aromatic Region (7.5–8.2 ppm): Four distinct protons corresponding to the 2-nitrophenyl ring. The proton ortho to the nitro group will be most deshielded (~8.0 ppm).
-
Ethyl Group:
-
Quartet at ~3.8 ppm (
). Note: Downfield shift due to electron-withdrawing sulfonamide. -
Triplet at ~1.2 ppm (
).
-
-
Mesyl Group: Singlet at ~3.0 ppm (
).
-
-
Mechanistic Insight: Rotational restriction around the
bond may cause broadening of signals at low temperatures (atropisomerism), a key characteristic of bulky ortho-substituted sulfonamides.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode (
). -
Target Ion:
Da. -
Fragmentation: Look for loss of the mesyl group (
Da) or loss of the ethyl group.
Infrared Spectroscopy (FT-IR)
-
Diagnostic Bands:
-
cm⁻¹ and
cm⁻¹: Strong symmetric and asymmetric stretches. -
cm⁻¹ and
cm⁻¹: stretches. -
Absence: No
stretch (3300-3500 cm⁻¹), confirming complete substitution.
-
cm⁻¹ and
Caption: Quality control decision tree for validating the synthesized intermediate.
Handling & Safety (MSDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the rigorous protocols assigned to nitro-aromatics and sulfonamides .
-
Hazard Classification: Potential Skin Irritant, Eye Irritant.
-
Specific Risk: Nitro compounds can be absorbed through the skin and may cause methemoglobinemia upon chronic exposure.
-
PPE: Nitrile gloves, safety goggles, and lab coat. All operations must be performed in a fume hood to avoid inhalation of dust or residual sulfonyl chloride vapors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for N-Ethyl-2-nitroaniline. PubChem.[3] Available at: [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Standard reference for nucleophilic substitution mechanisms).
Sources
- 1. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]
- 2. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-乙基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
